molecular formula C23H33NSi B14139997 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine CAS No. 89193-61-3

1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine

Katalognummer: B14139997
CAS-Nummer: 89193-61-3
Molekulargewicht: 351.6 g/mol
InChI-Schlüssel: VSLOBHCLYQERSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a dimethyl(phenyl)silyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of such compounds often involves large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .

Wissenschaftliche Forschungsanwendungen

1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The dimethyl(phenyl)silyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

89193-61-3

Molekularformel

C23H33NSi

Molekulargewicht

351.6 g/mol

IUPAC-Name

dimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]-phenylsilane

InChI

InChI=1S/C23H33NSi/c1-20(19-24-16-8-5-9-17-24)18-21-12-14-23(15-13-21)25(2,3)22-10-6-4-7-11-22/h4,6-7,10-15,20H,5,8-9,16-19H2,1-3H3

InChI-Schlüssel

VSLOBHCLYQERSR-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2)CN3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.